[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
Brand Name:
Vulcanchem
CAS No.:
14173-62-7
VCID:
VC20954551
InChI:
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3
SMILES:
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C8H14N6O10
Molecular Weight:
354.23 g/mol
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
CAS No.: 14173-62-7
Cat. No.: VC20954551
Molecular Formula: C8H14N6O10
Molecular Weight: 354.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14173-62-7 |
|---|---|
| Molecular Formula | C8H14N6O10 |
| Molecular Weight | 354.23 g/mol |
| IUPAC Name | [[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
| Standard InChI | InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
| Standard InChI Key | CHBKPOAEXQUKHL-UHFFFAOYSA-N |
| SMILES | CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator